molecular formula C20H22O B1581270 1-Butyl-4-[2-(4-ethoxyphenyl)ethynyl]benzene CAS No. 85583-83-1

1-Butyl-4-[2-(4-ethoxyphenyl)ethynyl]benzene

Cat. No. B1581270
CAS RN: 85583-83-1
M. Wt: 278.4 g/mol
InChI Key: ULERJJLPGXLNFM-UHFFFAOYSA-N
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Description

1-Butyl-4-[2-(4-ethoxyphenyl)ethynyl]benzene is a chemical compound with the molecular formula C20H22O . It is also known by other names such as 1-Butyl-4-[2-(4-ethoxyphenyl)ethynyl]benzol in German, 1-Butyl-4-[2-(4-éthoxyphényl)éthynyl]benzène in French .


Molecular Structure Analysis

The molecular structure of 1-Butyl-4-[2-(4-ethoxyphenyl)ethynyl]benzene consists of a benzene ring substituted with a butyl group and an ethoxyphenyl ethynyl group . The average mass of the molecule is 278.388 Da and the monoisotopic mass is 278.167053 Da .


Physical And Chemical Properties Analysis

1-Butyl-4-[2-(4-ethoxyphenyl)ethynyl]benzene is a solid at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of novel compounds by reacting bromopropynes with hydroxybenzaldehydes has been detailed, showcasing the structural diversity achievable through such methods. These compounds were characterized by NMR, FTIR, and X-ray diffraction analysis, highlighting their unique conformations and structural properties (Wang Yong-jian, 2010).
  • Studies on the delocalization of free electron density through phenylene-ethynylene structures observed significant changes in the vibrational frequencies of radicals, attributed to the delocalization over the π-system, demonstrating the compound's potential in electronic applications (D. Polyansky et al., 2005).

Material Science and Molecular Electronics

  • Research into phase transfer Pd(0) catalyzed polymerization reactions has shown that related compounds display mesomorphic behavior, suggesting their utility in creating materials with specific electronic and optical properties (C. Pugh & V. Percec, 1990).
  • The development of synthetic protocols for molecular electronics has leveraged simple aryl bromides as precursors for creating oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, showcasing the utility of these compounds in constructing molecular wires (N. Stuhr-Hansen et al., 2005).

Optical and Electronic Properties

  • The synthesis and investigation of tetraphenylethene-containing diynes highlighted their aggregation-induced emission, a phenomenon critical for developing novel fluorescent materials and sensors. These compounds demonstrate high thermal stability and fluorescence quantum yields, making them promising candidates for explosive detection and optical limiting applications (Rongrong Hu et al., 2012).

Advanced Functional Materials

  • A study on multicolored electrochromism of a polymer derivative revealed its capability to exhibit multiple colors upon electrochemical manipulation, indicating its potential in creating advanced electrochromic devices (H. Ko et al., 2005).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation or serious eye irritation . The precautionary statements associated with the compound include avoiding release to the environment and wearing protective gloves/eye protection .

properties

IUPAC Name

1-butyl-4-[2-(4-ethoxyphenyl)ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O/c1-3-5-6-17-7-9-18(10-8-17)11-12-19-13-15-20(16-14-19)21-4-2/h7-10,13-16H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULERJJLPGXLNFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346187
Record name 1-Butyl-4-[(4-ethoxyphenyl)ethynyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-4-[2-(4-ethoxyphenyl)ethynyl]benzene

CAS RN

85583-83-1
Record name 1-Butyl-4-[(4-ethoxyphenyl)ethynyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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